Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Description
Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (also known as Methyl 2-acetamido-4-tetramethyl-1,3,2-dioxaborolan-2-yl benzoate, or M2ATDDB) is a novel synthetic compound that has recently been studied for its potential applications in a variety of scientific fields. This compound is a member of the dioxaborolane family, a class of compounds known for their unique properties that make them attractive for use in a variety of applications.
Scientific Research Applications
Synthesis and Structural Characterization
Boric Acid Ester Intermediates
The compound and its analogs have been synthesized through multi-step substitution reactions. Their structures were confirmed using spectroscopic techniques such as FTIR, 1H and 13C NMR, and mass spectrometry. Crystal structures were determined by X-ray diffraction and further analyzed through density functional theory (DFT) to understand their conformational and electronic properties (Huang et al., 2021).
Crystal Structure and DFT Study
Similar studies involved the synthesis of compounds containing the boric acid ester group and their comprehensive characterization. These studies reveal insights into the physicochemical properties of the compounds, contributing to the understanding of their potential applications in material science and pharmaceutical research (Huang et al., 2021).
properties
IUPAC Name |
methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO5/c1-10(19)18-13-9-11(7-8-12(13)14(20)21-6)17-22-15(2,3)16(4,5)23-17/h7-9H,1-6H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCXANZEXWZEQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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